molecular formula C14H16ClNO B13197997 4-(4-Chlorophenyl)-2-azaspiro[4.4]nonan-1-one

4-(4-Chlorophenyl)-2-azaspiro[4.4]nonan-1-one

Cat. No.: B13197997
M. Wt: 249.73 g/mol
InChI Key: SNIBBTIDDKSSIN-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-azaspiro[4.4]nonan-1-one is a synthetically derived organic compound designed for use as a key building block in medicinal chemistry and drug discovery research. Compounds featuring the 1-azaspiro[4.4]nonane skeleton are of significant scientific interest due to their presence in a range of biologically active molecules and natural products . This particular scaffold is a core structural element in several Cephalotaxus alkaloids, which have demonstrated potent antiproliferative activities and have been investigated for the treatment of chronic myeloid leukemia . The incorporation of a 4-chlorophenyl moiety at the 4-position of the spiro system may potentially modulate the compound's electronic properties, lipophilicity, and binding affinity, making it a valuable intermediate for the synthesis of novel therapeutic agents. Research Applications: • Medicinal Chemistry: Serves as a versatile precursor for the development of new pharmacologically active compounds. Researchers can utilize this molecule to create analogs for structure-activity relationship (SAR) studies. • Chemical Biology: Can be used as a probe to study biological pathways and protein interactions. • Library Synthesis: An ideal candidate for the construction of diverse compound libraries for high-throughput screening against various biological targets. NOTE: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please consult the material safety data sheet (MSDS) for safe handling procedures.

Properties

Molecular Formula

C14H16ClNO

Molecular Weight

249.73 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-azaspiro[4.4]nonan-1-one

InChI

InChI=1S/C14H16ClNO/c15-11-5-3-10(4-6-11)12-9-16-13(17)14(12)7-1-2-8-14/h3-6,12H,1-2,7-9H2,(H,16,17)

InChI Key

SNIBBTIDDKSSIN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(CNC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-azaspiro[4.4]nonan-1-one typically involves a [3+2] cycloaddition reaction. One common method involves the reaction of nitrile imines, generated in situ from hydrazonyl chlorides, with arylidenethiohydantoins. This reaction occurs at the C=C and C=S dipolarophiles in the thiohydantoin moiety, resulting in the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-azaspiro[4.4]nonan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-(4-Chlorophenyl)-2-azaspiro[4.4]nonan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders and inflammation.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-azaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to involve the modulation of enzyme activity and receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(4-Chlorophenyl)-2-azaspiro[4.4]nonan-1-one with analogous spirocyclic derivatives, focusing on structural variations, synthetic routes, physicochemical properties, and biological activities.

Structural Variations and Functional Groups
Compound Name Core Structure Substituents Key Functional Groups
This compound 2-azaspiro[4.4]nonan-1-one 4-(4-Chlorophenyl) Ketone, Chloroarene
4-(2-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one 2-azaspiro[4.4]nonan-1-one 4-(2-Nitrophenyl) Ketone, Nitroarene
(S)-4-Ethynyl-4-phenylspiro[4.4]nonan-1-one Spiro[4.4]nonan-1-one 4-Ethynyl, 4-Phenyl Ketone, Alkyne
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one 7-oxa-2-azaspiro[3.5]nonan-1-one 3-Phenyl Ketone, Ether, Chloroarene
2,2′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-(2,4-dichlorophenyl)-2-azaspiro[3.5]nonan-1-one) 2-azaspiro[3.5]nonan-1-one Biphenyl, Dichlorophenyl Ketone, Dichloroarene
1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one 1,3,8-triazaspiro[4.5]decan-4-one 4-Chlorophenyl Ketone, Triaza system

Key Observations :

  • Spiro Ring Size: Variations in spiro ring size (e.g., [4.4] vs. [3.5]) alter steric and electronic profiles.
  • Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO₂) enhance electrophilicity and lipophilicity, whereas electron-donating groups (e.g., OCH₃) may improve solubility .
  • Heteroatom Inclusion : Oxygen or additional nitrogen atoms (e.g., 7-oxa or triaza systems) modulate polarity, hydrogen-bonding capacity, and bioavailability .
Physicochemical Properties
Compound Name Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted) Solubility (mg/mL)
This compound 247.73 N/A ~2.8 <1 (DMSO)
4-(2-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one 260.29 N/A ~1.9 <0.5 (DMSO)
2,2′-Biphenyl-bis(3-(2,4-dichlorophenyl)-2-azaspiro[3.5]nonan-1-one) 649.32 291–293 ~5.2 Insoluble
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one 217.26 N/A ~2.1 ~10 (DMSO)

Key Observations :

  • Lipophilicity : Chloro- and dichlorophenyl derivatives exhibit higher LogP values, suggesting enhanced membrane permeability but lower aqueous solubility .
  • Melting Points : Bulky substituents (e.g., biphenyl) increase melting points due to enhanced intermolecular interactions .
  • Solubility : Oxygen-containing derivatives (e.g., 7-oxa) show improved solubility in polar solvents .

Key Observations :

  • Anticonvulsant Activity : Chlorophenyl-substituted spiro compounds demonstrate moderate GABAergic activity, likely due to aromatic interactions with receptor sites .
  • Analytical Utility : Spiro derivatives like SCH 58053 are employed in HPLC for pharmaceutical analysis, underscoring their stability and detectability .

Biological Activity

4-(4-Chlorophenyl)-2-azaspiro[4.4]nonan-1-one is a complex organic compound belonging to the azaspiro class, characterized by its unique spirocyclic structure that incorporates both nitrogen and carbon atoms. This compound has garnered attention due to its potential biological activities, which are influenced by its structural features, particularly the presence of the 4-chlorophenyl group.

Structural Characteristics

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C14_{14}H14_{14}ClN
  • Molecular Weight : Approximately 235.72 g/mol
  • Functional Groups : Contains a spirocyclic framework and a chlorinated aromatic group, enhancing its reactivity and interaction with biological targets.

Biological Activities

Research indicates that compounds within the azaspiro category, including this compound, exhibit various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may have potential anticancer properties. Similar compounds in the azaspiro class have shown efficacy against various cancer cell lines, indicating a possible mechanism involving apoptosis induction and inhibition of cell proliferation.
  • Anticonvulsant Properties : The lipophilicity of related azaspiro compounds has been linked to anticonvulsant activity, suggesting that this compound may also exhibit similar effects.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. This interaction can influence their activity and lead to downstream effects in biological systems.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Azaspiro[4.4]nonan-6-one Spirocyclic structure with nitrogenLacks chlorinated aromatic group
1,7-Diazaspiro[4.4]nonan-6-one hydrochloride Contains two nitrogen atomsDifferent ring system configuration
2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride Smaller ring size with hydroxyl groupDifferent functional groups affecting reactivity
2-Hydroxy-2-(p-tolyl)-2-azaspiro[4.4]nonan-1-one Hydroxyl substitution at position 2Potentially different biological activity

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with azaspiro compounds:

  • Anticancer Studies : In vitro studies have demonstrated that azaspiro compounds can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung carcinoma (A549). The mechanism often involves inducing apoptosis and inhibiting cell cycle progression.
  • Anticonvulsant Activity : Research on related azaspiro derivatives has shown promising anticonvulsant effects in animal models, suggesting that this compound may also possess similar therapeutic potential.
  • Synthesis and Characterization : The synthesis of this compound can be achieved through various methods aimed at optimizing yield and purity while allowing for variations in substituents that enhance biological activity.

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